2-[2-(Methoxymethyl)oxiran-2-yl]furan
Description
Chemical Structure and Properties 2-[2-(Methoxymethyl)oxiran-2-yl]furan (CAS 5380-87-0), also known as furfuryl glycidyl ether, is a heterocyclic compound featuring a furan ring linked to an epoxide (oxirane) substituted with a methoxymethyl group. Its molecular formula is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol . The epoxide group confers high reactivity, enabling ring-opening reactions with nucleophiles (e.g., amines, alcohols), while the methoxymethyl group enhances solubility in organic solvents.
Synthesis and Applications
The compound is synthesized via glycidylation of furfuryl alcohol derivatives or epoxidation of allyl ether precursors . It serves as a critical intermediate in polymer chemistry, particularly in epoxy resin formulations and cross-linking agents for coatings and adhesives .
Properties
IUPAC Name |
2-[2-(methoxymethyl)oxiran-2-yl]furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-9-5-8(6-11-8)7-3-2-4-10-7/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMSUUPMTGARMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CO1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-(Methoxymethyl)oxiran-2-yl]furan can be synthesized through various methods. One common synthetic route involves the reaction of (2-furyl)methyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methoxymethyl)oxiran-2-yl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-[2-(Methoxymethyl)oxiran-2-yl]furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Methoxymethyl)oxiran-2-yl]furan involves its reactivity due to the presence of the oxirane ring. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity makes it a valuable intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Oxiran-2-yl)furan (CAS 2745-17-7)
- Structure : Furan directly bonded to an unsubstituted epoxide.
- Molecular Formula : C₆H₆O₂; MW : 110.11 g/mol .
- Reactivity : The absence of the methoxymethyl group increases steric accessibility for nucleophilic attacks on the epoxide. For example, trifluoromethylsulfonic acid catalyzes its cyclization into substituted furans .
- Applications : Used in synthetic routes to bioactive molecules, such as substituted oxazolones .
Key Difference : The lack of a methoxymethyl group simplifies its reactivity but limits solubility in polar solvents compared to the target compound .
2-(Methoxymethyl)furan (CAS 13679-46-4)
- Molecular Formula : C₆H₈O₂; MW : 112.13 g/mol .
- Properties : A flavoring agent in roasted coffee and almonds, with a sweet, nutty aroma .
- Reactivity : Lacks epoxide-driven reactivity; primarily undergoes electrophilic substitution (e.g., bromination or acylation at the furan’s α-position) .
Key Difference : The absence of an epoxide renders it chemically inert under conditions where the target compound reacts (e.g., amine cross-linking) .
2-Methoxyfuran (CAS 25414-22-6)
- Structure : Furan with a methoxy group at the 2-position.
- Molecular Formula : C₅H₆O₂; MW : 98.10 g/mol .
- Applications : Found in thermally processed foods (e.g., roasted beans) and implicated in flavor chemistry. Reported concentrations in coffee reach up to 6,000 µg/kg .
Key Difference : Smaller molecular size and lower polarity compared to the target compound, limiting its utility in polymer synthesis .
Furfuryl Glycidyl Ether Derivatives
- Example : 2-((2,3-Epoxypropoxy)methyl)furan (CAS 5380-87-0) .
- Structure : Similar to the target compound but may vary in epoxy chain length.
- Applications : Used in specialty epoxy resins for electronic encapsulation due to enhanced thermal stability from the furan ring .
Comparative Data Table
Reactivity and Stability Insights
- Epoxide Reactivity : The target compound’s epoxide undergoes ring-opening with nucleophiles (e.g., water, amines), forming diols or amine-adducts, a property exploited in epoxy curing . In contrast, 2-(Methoxymethyl)furan lacks this reactivity, making it unsuitable for polymer networks .
- Thermal Stability : The methoxymethyl group in the target compound may reduce epoxide ring strain, enhancing thermal stability compared to 2-(Oxiran-2-yl)furan .
Research Findings and Industrial Relevance
- Food Chemistry : While 2-(Methoxymethyl)furan is a flavor component, the target compound’s epoxide group necessitates strict safety evaluations, as epoxides are often mutagenic .
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